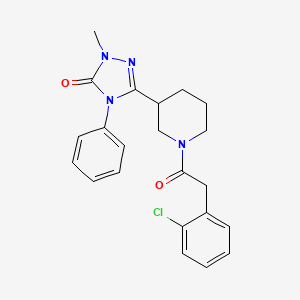

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step chemical processes, including Michael addition and condensation reactions. For instance, Fatma et al. (2017) described the synthesis of a novel compound through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound, which was formed during the reaction, showcasing the intricacy involved in constructing such molecules (Fatma et al., 2017).

Aplicaciones Científicas De Investigación

Molecular Design and Dopamine Receptor Affinity

Research has delved into the structural modification of molecules to enhance their affinity and selectivity for human dopamine D4 receptors. One study highlighted the systematic examination of different molecule parts to optimize the structure for improved affinity and selectivity, underscoring the significance of the aromatic heterocycle and lipophilic groups in enhancing compound selectivity over D2 receptors (Rowley et al., 1997).

Antifungal Compound Solubility and Pharmacokinetics

Another study focused on a novel potential antifungal compound, investigating its solubility in various solvents and biological media. This research is crucial for understanding the pharmacokinetics and distribution properties of new therapeutic agents (Volkova et al., 2020).

Novel Syntheses and Reactions

The behavior of certain triazine derivatives in chemical reactions has been explored, providing insights into the synthesis of new compounds with potential applications in material science or drug development (Mustafa et al., 1970).

Anti-Inflammatory Agents

Research into 1-acyl-3-phenyl-5-alkyltriazoles has unveiled compounds with anti-inflammatory activity, highlighting the therapeutic potential of triazole derivatives in treating inflammation-related conditions (Wade et al., 1982).

Molecular Docking and EGFR Inhibitors

A detailed study of benzimidazole derivatives bearing 1,2,4-triazole showcased their potential as EGFR inhibitors, offering a pathway for developing new anti-cancer agents (Karayel, 2021).

Novel Metal-Based Chemotherapy

Investigations into copper and gold complexes with clotrimazole and ketoconazole have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. This research opens up new avenues for metal-based chemotherapy in treating tropical diseases (Navarro et al., 2000).

Mecanismo De Acción

Target of action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives have been known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .

Biochemical pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been involved in a variety of pathways, including signal transduction, neurotransmission, and metabolic processes .

Propiedades

IUPAC Name |

5-[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O2/c1-25-22(29)27(18-10-3-2-4-11-18)21(24-25)17-9-7-13-26(15-17)20(28)14-16-8-5-6-12-19(16)23/h2-6,8,10-12,17H,7,9,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAADUHVFNBMJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CC3=CC=CC=C3Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)